molecular formula C11H9NO3 B8749128 3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 64643-37-4

3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No. B8749128
CAS RN: 64643-37-4
M. Wt: 203.19 g/mol
InChI Key: FQKPINSZEPYQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
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properties

CAS RN

64643-37-4

Product Name

3-(3-Methoxyphenyl)-1H-pyrrole-2,5-dione

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

3-(3-methoxyphenyl)pyrrole-2,5-dione

InChI

InChI=1S/C11H9NO3/c1-15-8-4-2-3-7(5-8)9-6-10(13)12-11(9)14/h2-6H,1H3,(H,12,13,14)

InChI Key

FQKPINSZEPYQEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=O)NC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 61.5 g portion of m-anisidine in 150 ml of 12N hydrochloric acid and 150 ml of water was cooled in an ice-salt bath. A 35 g portion of sodium nitrite in 80 ml of water was added dropwise, with stirring over 1/2 hour. A solution of 48.5 g of maleimide in 400 ml of acetone was added together with 50 g of dry-ice. A 125 g portion of sodium acetate was added, followed immediately by 12.75 g of cupric chloride dihydrate. The mixture was allowed to stand 18 hours, then the solid was collected and dried. A 90 g portion of this solid and 51 g of 2,4-lutidine in 250 ml of isopropanol was heated on a steam bath for 1/2 hour, then poured into 1200 ml of water. The solid was collected, dried and then recrystallized, first from isopropanol then from ethyl acetate:ethanol, giving 29.0 g of 2-(m-methoxyphenyl)maleimide as yellow crystals.
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0 (± 1) mol
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reactant
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150 mL
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150 mL
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solvent
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0 (± 1) mol
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reactant
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80 mL
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solvent
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48.5 g
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50 g
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400 mL
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0 (± 1) mol
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[Compound]
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cupric chloride dihydrate
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12.75 g
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reactant
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Synthesis routes and methods II

Procedure details

Toluene (100 mL), triethylamine (10 g), methanesulfonic acid (15 g) were placed into a 500 ml, single-neck flask. Maleic anhydride (21.0 g, 214 millimoles) was dissolved into this mixture. This mixture was stirred magnetically at room temperature and m-anisidine (24.67 g, 200 millimoles) was then added drop-wise over a twenty minute period. A Dean-Stark trap and condenser were attached and the mixture was refluxed for three hours. A total of 3.7 ml of water was collected in the trap. The mixture was cooled to room temperature and the upper (toluene) phase was decanted off. The lower phase was extracted with 6×70 ml portions of fresh toluene. The collected toluene phase was passed over 27 grams of silica gel. The toluene was removed on a rotary evaporator to yield 27.3 g (67% of theory) of a clear yellow liquid. The product crystallized to a solid upon standing at room temperature. The solid melted at 75-76.5° C.
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100 mL
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reactant
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15 g
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21 g
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24.67 g
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10 g
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reactant
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